[R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester
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Overview
Description
[R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the benzenepropanoic acid core: This step often involves the use of Friedel-Crafts acylation reactions.
Introduction of the phenylmethoxy group: This can be achieved through etherification reactions using phenol derivatives.
Amino group addition:
Final esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the amino group.
Reduction: Reduction reactions can target the carbonyl groups and the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products and technologies.
Mechanism of Action
The mechanism of action of [R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- [R-(R,S)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Ethyl Ester**
- [R-(R,S)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Propyl Ester**
Uniqueness
The uniqueness of [R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester lies in its specific ester group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different ester groups.
Properties
Molecular Formula |
C32H33NO3 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
methyl 3-[benzyl(1-phenylethyl)amino]-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C32H33NO3/c1-25(28-16-10-5-11-17-28)33(23-26-12-6-3-7-13-26)31(22-32(34)35-2)29-18-20-30(21-19-29)36-24-27-14-8-4-9-15-27/h3-21,25,31H,22-24H2,1-2H3 |
InChI Key |
GBGFPJSLOSSHPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC2=CC=CC=C2)C(CC(=O)OC)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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